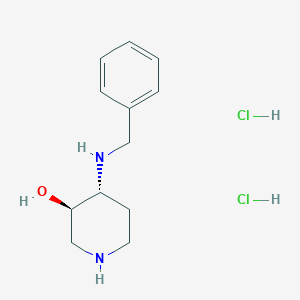

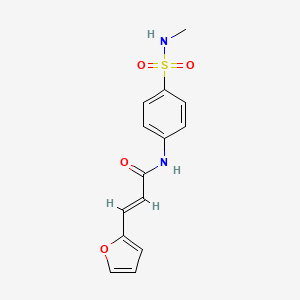

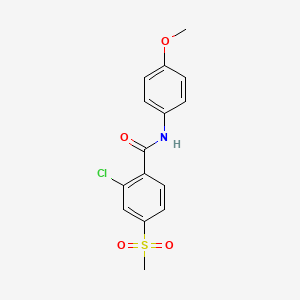

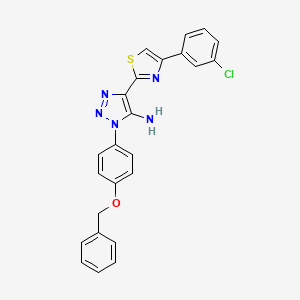

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide, also known as FSN-047, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and inflammation.

Scientific Research Applications

Antiviral Properties

(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has been identified as a novel chemical compound that suppresses the enzymatic activities of SARS coronavirus helicase. The compound displayed significant inhibitory effects on both ATP hydrolysis and DNA unwinding activities of the helicase, with IC50 values of 2.09 ± 0.30 µM and 13.2 ± 0.9 µM, respectively. Notably, it exhibited no significant cytotoxicity at concentrations as high as 40 µM, highlighting its potential for development as an inhibitor against SARS coronavirus (Lee et al., 2017).

Crystal Structure Analysis

Research has been conducted on the crystal structures of N-tosylacrylamide compounds related to (E)-3-(furan-2-yl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide. These studies provide insights into the molecular conformation and the inclination of various rings in relation to the acrylamide mean plane. This kind of structural analysis is crucial for understanding the physical and chemical properties of these compounds (Cheng et al., 2016).

Green Chemistry Synthesis

The compound has been synthesized under green chemistry conditions using microwave radiation. This process involved the use of filamentous marine and terrestrial-derived fungi in the ene-reduction of the compound to its propanamide derivative. This method represents a more environmentally friendly approach to chemical synthesis (Jimenez et al., 2019).

Fluorescence Binding Studies

There is research investigating the interactions of similar compounds with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This type of research is critical for understanding the interaction of these compounds with proteins, which is fundamental for drug development and other biological applications (Meng et al., 2012).

Broad Spectrum Cytotoxic Agents

Research into focused libraries of 2-phenylacrylamides, which include derivatives of this compound, demonstrated their potential as broad-spectrum cytotoxic agents against various cancer cell lines. This highlights the compound's potential in cancer treatment (Tarleton et al., 2013).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-15-21(18,19)13-7-4-11(5-8-13)16-14(17)9-6-12-3-2-10-20-12/h2-10,15H,1H3,(H,16,17)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJYXHOZEQWVSQ-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2408560.png)

![(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone](/img/structure/B2408562.png)

![N-(3-chloro-4-methylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408563.png)

![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)

![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)